molecular formula C32H28N6Si B12054417 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole

2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole

Cat. No.: B12054417
M. Wt: 524.7 g/mol
InChI Key: ZMHVJCSUTIHLNO-UHFFFAOYSA-N
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Description

2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole: is a silole derivative known for its unique structural and electronic properties This compound is characterized by the presence of azidomethyl groups attached to phenyl rings, which are further connected to a silole core The silole core is a five-membered ring containing silicon, which imparts distinct photophysical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole typically involves multiple steps:

  • Formation of the Silole Core: The silole core can be synthesized through a cyclization reaction involving a silicon-containing precursor and appropriate aryl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the silole ring.

  • Introduction of Azidomethyl Groups: The azidomethyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of a halomethylated precursor with sodium azide (NaN₃) under controlled conditions to replace the halogen atoms with azide groups.

Industrial Production Methods:

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole can undergo substitution reactions, particularly nucleophilic substitution, where the azide groups can be replaced by other nucleophiles.

  • Click Chemistry: The azide groups make this compound suitable for click chemistry reactions, particularly the azide-alkyne cycloaddition, which is widely used in bioconjugation and materials science.

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for introducing azide groups through nucleophilic substitution.

    Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the azide-alkyne cycloaddition.

Major Products:

    Triazoles: Formed through click chemistry reactions with alkynes.

    Substituted Siloles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Optoelectronics: Due to its unique photophysical properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine:

    Bioconjugation: The azide groups allow for easy attachment to biomolecules through click chemistry, making it useful in the development of bioconjugates for imaging and therapeutic applications.

Industry:

    Materials Science: The compound’s ability to undergo click chemistry makes it valuable in the synthesis of advanced materials with tailored properties.

Mechanism of Action

The mechanism by which 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its photophysical properties. The silole core facilitates efficient electron transport and light emission, making it suitable for optoelectronic applications. The azide groups enable click chemistry reactions, allowing for the creation of complex molecular architectures.

Comparison with Similar Compounds

  • 1,1-Dimethyl-2,5-bis[4-(azidomethyl)phenyl]-3,4-diphenylsilole
  • 2,5-Bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene

Uniqueness:

The presence of azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole distinguishes it from other silole derivatives

Properties

Molecular Formula

C32H28N6Si

Molecular Weight

524.7 g/mol

IUPAC Name

2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole

InChI

InChI=1S/C32H28N6Si/c1-39(2)31(27-17-13-23(14-18-27)21-35-37-33)29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)32(39)28-19-15-24(16-20-28)22-36-38-34/h3-20H,21-22H2,1-2H3

InChI Key

ZMHVJCSUTIHLNO-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)CN=[N+]=[N-])C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CN=[N+]=[N-])C

Origin of Product

United States

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